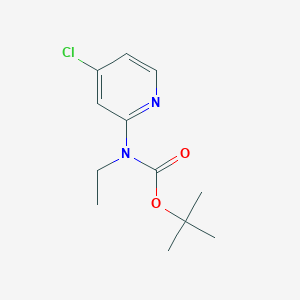

Tert-butyl N-(4-chloropyridin-2-yl)-N-ethylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-chloropyridin-2-yl)-N-ethylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O2/c1-5-15(11(16)17-12(2,3)4)10-8-9(13)6-7-14-10/h6-8H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCUCRMLWIBNEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=NC=CC(=C1)Cl)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-(4-chloropyridin-2-yl)-N-ethylcarbamate typically involves the reaction of 4-chloropyridine-2-amine with tert-butyl chloroformate and ethyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The process can be summarized as follows:

Step 1: 4-chloropyridine-2-amine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl N-(4-chloropyridin-2-yl)carbamate.

Step 2: The intermediate is then reacted with ethyl isocyanate to yield Tert-butyl N-(4-chloropyridin-2-yl)-N-ethylcarbamate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-(4-chloropyridin-2-yl)-N-ethylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products:

Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.

Hydrolysis: 4-chloropyridine-2-amine and tert-butyl alcohol.

Oxidation: Pyridine N-oxides.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to tert-butyl N-(4-chloropyridin-2-yl)-N-ethylcarbamate exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with pyridine rings can inhibit the growth of Chlamydia trachomatis, a prevalent sexually transmitted infection. The mechanism involves selective targeting of bacterial pathways without affecting host cell viability, thus presenting a potential for developing new treatments for chlamydial infections .

Antiviral Properties

The compound has also been investigated for its antiviral properties. In various studies, it has been shown to inhibit viral replication by interfering with specific viral enzymes or pathways. This activity is crucial as the global demand for effective antiviral agents continues to rise, especially in light of emerging viral threats .

Synthesis and Chemical Properties

The synthesis of tert-butyl N-(4-chloropyridin-2-yl)-N-ethylcarbamate has been optimized to improve yield and purity. A notable method involves using triethylamine as a base in a controlled reaction environment, which has demonstrated yields exceeding 90% while maintaining high purity levels . This efficient synthesis is critical for scaling up production for research and potential therapeutic applications.

Structure-Activity Relationship Studies

A series of structure-activity relationship (SAR) studies have been conducted to evaluate the efficacy of various derivatives of tert-butyl N-(4-chloropyridin-2-yl)-N-ethylcarbamate. These studies highlight how modifications in the chemical structure can enhance biological activity against specific pathogens while minimizing toxicity towards human cells .

Toxicity Assessments

Comprehensive toxicity assessments have been performed to ensure safety in potential therapeutic applications. In vitro studies demonstrate that while some derivatives exhibit mild toxicity towards mammalian cell lines, they remain non-mutagenic and stable under physiological conditions, indicating their suitability for further development .

Mechanism of Action

The mechanism of action of Tert-butyl N-(4-chloropyridin-2-yl)-N-ethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In biological systems, it may interact with neurotransmitter receptors, modulating their activity and affecting signal transduction pathways.

Comparison with Similar Compounds

tert-Butyl (4-chloropyridin-2-yl)carbamate

tert-Butyl N-[(4-chloropyrimidin-2-yl)methyl]-N-methyl-carbamate

- Structure : Features a pyrimidine ring instead of pyridine and a methyl substituent.

- The methyl group offers less steric bulk than ethyl, affecting binding affinity in biological targets .

tert-Butyl (1-acetylpiperidin-4-yl)carbamate

tert-Butyl N-(4-cyclopropyl-3-methyl-4-oxobutan-2-YL)carbamate

- Structure : Aliphatic backbone with a cyclopropyl and ketone group.

- Properties : High lipophilicity due to the cyclopropyl group, favoring membrane permeability in drug candidates. The ketone enables further functionalization via reduction or Grignard reactions .

Comparative Data Table

Biological Activity

Tert-butyl N-(4-chloropyridin-2-yl)-N-ethylcarbamate, a compound characterized by its unique structural features, exhibits significant biological activity, primarily in enzyme inhibition and protein interactions. This article delves into its biological properties, mechanisms of action, and potential applications in pharmacology.

Chemical Structure and Properties

Tert-butyl N-(4-chloropyridin-2-yl)-N-ethylcarbamate has the molecular formula and a molecular weight of approximately 243.69 g/mol. The compound features a pyridine ring that contributes to its lipophilicity, enhancing its ability to interact with biological membranes and targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, such as enzymes or receptors. The mechanism often involves:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, preventing substrate catalysis. This property is particularly relevant in pharmacological contexts where enzyme modulation is desired.

- Protein Interactions : It may also interact with various proteins, influencing their functional states and pathways.

Enzyme Inhibition

Research indicates that tert-butyl N-(4-chloropyridin-2-yl)-N-ethylcarbamate effectively inhibits several enzymes. For example, studies have shown its potential in inhibiting serine proteases and other key metabolic enzymes, which can have implications in treating diseases related to metabolic dysregulation or inflammation.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest it exhibits moderate antibacterial effects, potentially making it a candidate for developing new antimicrobial agents .

Anticancer Potential

In the realm of cancer research, tert-butyl N-(4-chloropyridin-2-yl)-N-ethylcarbamate has been investigated for its potential as an anticancer agent. Its ability to modulate enzyme activities involved in cancer cell proliferation presents opportunities for therapeutic development .

Case Studies and Research Findings

- Enzyme Interaction Studies : A study focusing on the interaction of this compound with specific enzymes revealed that it could significantly reduce the activity of target enzymes involved in inflammatory pathways. The results demonstrated a dose-dependent inhibition pattern, suggesting potential therapeutic applications in inflammatory diseases.

- Antimicrobial Evaluation : In a comparative study assessing various derivatives of pyridine-based compounds, tert-butyl N-(4-chloropyridin-2-yl)-N-ethylcarbamate showed promising results against Escherichia coli and Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development .

- Anticancer Activity : Research conducted on cancer cell lines indicated that the compound could induce apoptosis in malignant cells while sparing normal cells, highlighting its selective toxicity which is crucial for cancer therapeutics .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl (4-chloropyridin-2-yl)(methyl)carbamate | C_{11}H_{15}ClN_{2}O_{2} | Contains a pyridine ring |

| Tert-butyl (5-chloropyrimidin-2-yl)(methyl)carbamate | C_{10}H_{14}ClN_{3}O_{2} | Different chlorine position |

| Tert-butyl (6-chloropurine)(methyl)carbamate | C_{10}H_{13}ClN_{4}O_{2} | Contains a purine base structure |

This table illustrates how structural variations influence the biological activity of similar compounds.

Q & A

Q. What are the key considerations for synthesizing Tert-butyl N-(4-chloropyridin-2-yl)-N-ethylcarbamate in academic settings?

The synthesis typically involves condensation reactions using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). For example, analogous carbamate derivatives are synthesized by reacting tert-butyl-protected amines with chlorinated pyridine intermediates under inert atmospheric conditions . Safety protocols, including ventilation and personal protective equipment (PPE), are critical due to potential exposure risks during handling .

Example Synthesis Steps :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | EDCI, HOBt, DMF | Activate carboxylic acid for coupling |

| 2 | Tert-butyl amine derivative | Nucleophilic attack on activated intermediate |

| 3 | Purification via column chromatography | Isolate product with >95% purity |

Q. Which spectroscopic methods are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR are essential for confirming the tert-butyl group (δ ~1.4 ppm for H) and chloropyridine moiety (δ ~8.5 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]: 285.12; observed: 285.11) .

- IR Spectroscopy : Confirms carbamate C=O stretching (~1700 cm) .

Q. What safety precautions are necessary when handling this compound?

While not classified as acutely toxic, PPE (gloves, lab coat, goggles) and fume hoods are mandatory to avoid inhalation or skin contact. Combustion may release toxic gases (e.g., HCl, NO), requiring CO or dry chemical extinguishers .

Q. How should researchers assess the compound’s stability under experimental conditions?

Stability tests include:

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a precursor for kinase inhibitors (e.g., p38 MAPK) by acting as a masked amine intermediate. The chloropyridine moiety enhances binding to hydrophobic enzyme pockets, while the tert-butyl group improves metabolic stability .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during structural refinement?

Use SHELXL for least-squares refinement, incorporating parameters like the Flack to address enantiomorph-polarity ambiguity in near-centrosymmetric structures . For example, in related carbamates, the Flack parameter converges faster than Rogers’ and avoids overprecision in chirality assignment .

Key Crystallographic Parameters :

| Parameter | Value | Significance |

|---|---|---|

| 0.045 | Measures agreement between observed/calculated data | |

| Flack | 0.01(2) | Indicates correct enantiomer assignment |

Q. What computational methods validate the compound’s molecular interactions in drug design?

- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., p38 MAP kinase).

- Molecular Dynamics (MD) : Assess stability of the carbamate-protein complex over 100 ns trajectories .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential surfaces .

Q. How do steric effects from the tert-butyl group influence reaction pathways?

The bulky tert-butyl group hinders nucleophilic attack at the carbamate carbonyl, favoring alternative reaction sites. For instance, in Suzuki-Miyaura couplings, steric shielding directs cross-coupling to the chloropyridine’s C4 position rather than the carbamate .

Q. What strategies mitigate contradictions in biological activity data across assays?

- Dose-Response Repetition : Conduct triplicate assays to rule out outliers.

- Metabolite Screening : Use LC-MS to identify degradation products that may skew IC values .

- Orthogonal Assays : Validate kinase inhibition via both fluorescence polarization and radiometric assays .

Q. How can X-ray diffraction data distinguish between polymorphic forms of this compound?

Collect high-resolution data (e.g., 0.8 Å) at synchrotron facilities. Analyze differences in unit cell parameters (e.g., , , axes) and hydrogen-bonding networks. For example, a polymorph with a 5° variation in the pyridine-carbamate dihedral angle exhibited altered solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.